Bienvenue dans la boutique en ligne BenchChem!

7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol

Conformational Analysis Drug Design Stereochemistry

7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol (CAS 141352-52-5) is a spirocyclic compound featuring a unique dioxolane ring system fused to a hydroxyl-functionalized cyclobutane. Its rigid spiro architecture, characterized by zero rotatable bonds and a well-defined stereochemistry, enhances stereochemical control in chemical reactions, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and chiral molecules.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B7980837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1(OCC2(CC(C2)O)CO1)C
InChIInChI=1S/C9H16O3/c1-8(2)11-5-9(6-12-8)3-7(10)4-9/h7,10H,3-6H2,1-2H3
InChIKeyGBRYHGHUCVATNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol: A Rigid Spirocyclic Ketal Alcohol Scaffold for Precision Synthesis


7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol (CAS 141352-52-5) is a spirocyclic compound featuring a unique dioxolane ring system fused to a hydroxyl-functionalized cyclobutane [1]. Its rigid spiro architecture, characterized by zero rotatable bonds and a well-defined stereochemistry, enhances stereochemical control in chemical reactions, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and chiral molecules [1]. The presence of the hydroxyl group allows for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and specialty materials [2].

Why Generic Spirocyclic Alcohol Substitution Fails: The Critical Role of 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol's Steric and Electronic Profile


Direct substitution of 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol with other in-class spirocyclic alcohols (e.g., 1,4-dioxaspiro[4.5]decan-8-ol or 1,7-dioxaspiro[3.5]nonan-3-ol) is not straightforward due to significant differences in their steric and electronic landscapes. The target compound's unique combination of a gem-dimethyl group, a dioxolane ring, and a cyclobutanol moiety results in a distinct conformational rigidity and hydrogen-bonding capacity that is not replicated in its analogs [1]. These differences can profoundly impact reactivity, binding affinity, and overall synthetic utility, making a direct swap risky without rigorous validation.

Quantitative Differentiators: 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol vs. Common Spirocyclic Alcohol Alternatives


Enhanced Conformational Rigidity via Zero Rotatable Bonds Compared to 1,4-Dioxaspiro[4.5]decan-8-ol

7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol possesses zero rotatable bonds, as computed by PubChem [1]. In contrast, the common building block 1,4-dioxaspiro[4.5]decan-8-ol, while also spirocyclic, may exhibit greater flexibility due to its larger ring system . The complete rigidity of the target compound can lead to higher selectivity in asymmetric synthesis and more predictable binding poses in biological targets, a crucial advantage for drug discovery programs requiring precise spatial control.

Conformational Analysis Drug Design Stereochemistry

Distinct Hydrogen Bonding Profile (1 Donor, 3 Acceptors) vs. 1,7-Dioxaspiro[3.5]nonan-3-ol

The target compound has 1 hydrogen bond donor (the hydroxyl group) and 3 hydrogen bond acceptors (the two dioxolane oxygens and the hydroxyl oxygen), as per PubChem [1]. This specific HBD/HBA count of 1/3 is distinct from 1,7-dioxaspiro[3.5]nonan-3-ol, which has a different molecular formula (C7H12O3) and is expected to have a different HBA count . The unique H-bonding signature directly influences solubility, permeability, and target engagement, making it a critical differentiator for procurement decisions.

ADME Prediction Molecular Recognition Hydrogen Bonding

Unique Steric Shielding from Gem-Dimethyl Group Compared to Unsubstituted Spiro[3.5]nonan-2-ol

The gem-dimethyl substitution at the 7-position is a defining feature of the target compound and provides significant steric bulk near the reactive hydroxyl group [1]. In contrast, the unsubstituted spiro[3.5]nonan-2-ol lacks this feature, as reported in its spectral data . This steric shielding can be leveraged to enhance enantioselectivity in catalytic reactions or to protect the hydroxyl group from unwanted side reactions, offering a synthetic advantage not available with the simpler analog.

Steric Effects Catalysis Enantioselectivity

Optimal Deployment Scenarios for 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Ligands Requiring High Conformational Rigidity

The compound's zero rotatable bonds and rigid spirocyclic core make it an ideal starting material for designing chiral ligands and catalysts. Its conformational lock, as evidenced by computed properties [1], ensures high stereochemical fidelity in reactions, directly addressing the needs of programs developing enantioselective transformations.

Medicinal Chemistry: Hit-to-Lead Optimization for Targets Requiring a Defined H-Bonding Signature

Projects where a specific HBD/HBA ratio is crucial for target binding or ADME properties will benefit from the compound's precise 1-donor/3-acceptor profile [2]. This cannot be replicated with analogs like 1,7-dioxaspiro[3.5]nonan-3-ol, which has a different HBA count, making the target compound a superior choice for structure-activity relationship (SAR) studies.

Synthesis of Sterically Demanding Esters and Ethers for Prodrug Strategies

The gem-dimethyl group provides steric shielding around the reactive hydroxyl, which can be exploited to control the rate of ester hydrolysis [3]. This feature is particularly valuable in prodrug design, where the release kinetics of an active pharmaceutical ingredient must be finely tuned.

Quote Request

Request a Quote for 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.